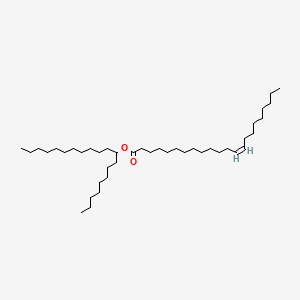

icosan-9-yl (Z)-docos-13-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

icosan-9-yl (Z)-docos-13-enoate is a synthetic ester compound formed from the reaction between 2-octyldodecanol and erucic acid. It is commonly used in cosmetic formulations due to its emollient properties, which help to make the skin supple and smooth .

Preparation Methods

icosan-9-yl (Z)-docos-13-enoate is synthesized through the esterification of 2-octyldodecanol with erucic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst to facilitate the formation of the ester bond. Industrial production methods often involve the use of large-scale reactors and continuous processing to ensure high yields and purity .

Chemical Reactions Analysis

icosan-9-yl (Z)-docos-13-enoate primarily undergoes hydrolysis, where the ester bond is broken down into its constituent alcohol and acid. This reaction can be catalyzed by acids or bases. Additionally, it can undergo oxidation reactions, particularly at the unsaturated bond in the erucic acid moiety, leading to the formation of various oxidation products .

Scientific Research Applications

icosan-9-yl (Z)-docos-13-enoate is extensively used in the cosmetic industry as an emollientIn the field of materials science, it is studied for its lubricating properties and potential use in the formulation of bio-based lubricants .

Mechanism of Action

The primary mechanism of action of octyldodecyl erucate in cosmetic formulations is its ability to form a protective barrier on the skin, reducing water loss and enhancing skin hydration. This is achieved through its interaction with the lipid bilayer of the skin, where it integrates and helps to maintain the integrity of the barrier function .

Comparison with Similar Compounds

icosan-9-yl (Z)-docos-13-enoate is similar to other fatty acid esters such as isopropyl myristate and cetyl palmitate. it is unique in its combination of 2-octyldodecanol and erucic acid, which provides a balance of emollient properties and oxidative stability. Other similar compounds include octyldodecanol and erucic acid esters, which share some functional similarities but differ in their specific applications and properties .

Properties

Molecular Formula |

C42H82O2 |

|---|---|

Molecular Weight |

619.1 g/mol |

IUPAC Name |

icosan-9-yl (Z)-docos-13-enoate |

InChI |

InChI=1S/C42H82O2/c1-4-7-10-13-16-18-19-20-21-22-23-24-25-26-27-29-31-34-37-40-42(43)44-41(38-35-32-15-12-9-6-3)39-36-33-30-28-17-14-11-8-5-2/h20-21,41H,4-19,22-40H2,1-3H3/b21-20- |

InChI Key |

VJVOFLWZDWLHNR-MRCUWXFGSA-N |

Isomeric SMILES |

CCCCCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCCCCCC=CCCCCCCCC |

Synonyms |

zinc hyaluronate zinc hyaluronate complex |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Trifluoromethylsulfonyloxy)phenyl]propanoic acid](/img/structure/B1265169.png)

![3-hydroxy-6-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-5-methoxy-2-(3-methylbut-2-en-1-yl)phenolate](/img/structure/B1265175.png)

![[(2R)-2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1265185.png)

![3-[[1-[1-(methylthio)propan-2-yl]-4-piperidinyl]oxy]-N-(2-pyridinylmethyl)benzamide](/img/structure/B1265188.png)